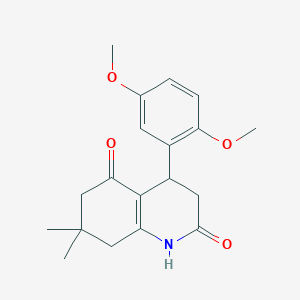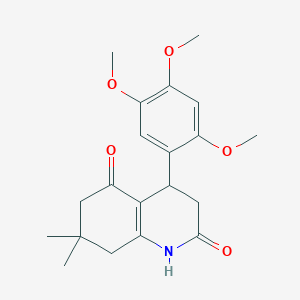
N-(2,3-dimethylphenyl)-4-(1-piperidinylmethyl)benzamide
描述
N-(2,3-dimethylphenyl)-4-(1-piperidinylmethyl)benzamide, also known as DPBA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. DPBA is a benzamide derivative that has been reported to possess various pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
作用机制
The exact mechanism of action of N-(2,3-dimethylphenyl)-4-(1-piperidinylmethyl)benzamide is not fully understood. However, it has been proposed that N-(2,3-dimethylphenyl)-4-(1-piperidinylmethyl)benzamide exerts its pharmacological effects by modulating various signaling pathways in the body. N-(2,3-dimethylphenyl)-4-(1-piperidinylmethyl)benzamide has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, through the inhibition of nuclear factor-kappa B (NF-κB) signaling pathway. N-(2,3-dimethylphenyl)-4-(1-piperidinylmethyl)benzamide has also been shown to increase the levels of endogenous antioxidants, such as superoxide dismutase, catalase, and glutathione, through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-4-(1-piperidinylmethyl)benzamide has been reported to possess various biochemical and physiological effects. It has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in animal models of oxidative stress. N-(2,3-dimethylphenyl)-4-(1-piperidinylmethyl)benzamide has also been reported to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity. Moreover, N-(2,3-dimethylphenyl)-4-(1-piperidinylmethyl)benzamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and interleukin-6, in animal models of inflammation.
实验室实验的优点和局限性
N-(2,3-dimethylphenyl)-4-(1-piperidinylmethyl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been reported to possess potent pharmacological effects, making it a useful tool for studying various physiological and pathological processes. However, N-(2,3-dimethylphenyl)-4-(1-piperidinylmethyl)benzamide has some limitations for lab experiments. It has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood. Moreover, the exact mechanism of action of N-(2,3-dimethylphenyl)-4-(1-piperidinylmethyl)benzamide is not fully understood, which limits its potential applications in drug discovery.
未来方向
There are several future directions for the study of N-(2,3-dimethylphenyl)-4-(1-piperidinylmethyl)benzamide. First, more studies are needed to elucidate the exact mechanism of action of N-(2,3-dimethylphenyl)-4-(1-piperidinylmethyl)benzamide. Second, the safety and efficacy of N-(2,3-dimethylphenyl)-4-(1-piperidinylmethyl)benzamide in humans need to be further investigated. Third, the potential applications of N-(2,3-dimethylphenyl)-4-(1-piperidinylmethyl)benzamide in the treatment of various diseases, such as neurodegenerative diseases, cancer, and metabolic disorders, need to be explored. Fourth, the development of novel N-(2,3-dimethylphenyl)-4-(1-piperidinylmethyl)benzamide analogs with improved pharmacological properties is another promising direction for future research. Finally, the potential use of N-(2,3-dimethylphenyl)-4-(1-piperidinylmethyl)benzamide as a tool for studying various physiological and pathological processes needs to be further explored.
科学研究应用
N-(2,3-dimethylphenyl)-4-(1-piperidinylmethyl)benzamide has been extensively studied for its pharmacological properties. It has been reported to possess potent anti-inflammatory and analgesic effects in animal models of acute and chronic pain. N-(2,3-dimethylphenyl)-4-(1-piperidinylmethyl)benzamide has also been shown to exhibit anticonvulsant activity in animal models of epilepsy. Moreover, N-(2,3-dimethylphenyl)-4-(1-piperidinylmethyl)benzamide has been reported to possess potent antioxidant and neuroprotective effects.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(piperidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-7-6-8-20(17(16)2)22-21(24)19-11-9-18(10-12-19)15-23-13-4-3-5-14-23/h6-12H,3-5,13-15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIKTXYSNZXKHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)CN3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437707.png)
![2-methyl-4-(1-pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4437711.png)

![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B4437731.png)

![4-[2-(3-isopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-2-oxoethoxy]quinazoline](/img/structure/B4437741.png)
![N-2-biphenylyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4437754.png)

![3-{2-[4-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one](/img/structure/B4437790.png)

![1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine](/img/structure/B4437799.png)
![2-(3-methylphenoxy)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]acetamide](/img/structure/B4437811.png)
![N-(2-methoxyethyl)-2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzamide](/img/structure/B4437814.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2-methylphenyl)acetamide](/img/structure/B4437815.png)